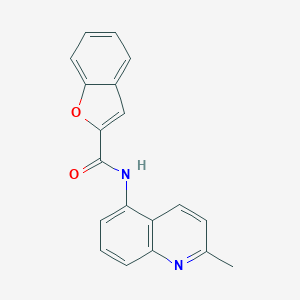![molecular formula C22H21ClN2O2 B243765 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in the regulation of cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer therapy.
Wirkmechanismus
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide inhibits the activity of Aurora A kinase by binding to the ATP binding site of the kinase. Aurora A kinase is involved in the regulation of cell division, and its overexpression has been implicated in the development and progression of cancer. Inhibition of Aurora A kinase activity by 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide leads to disruption of cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is a potent and selective inhibitor of Aurora A kinase, and has shown efficacy in preclinical models of cancer. However, like all experimental drugs, 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has some limitations. One of the limitations is that it may exhibit off-target effects, which could lead to unwanted side effects. In addition, the efficacy of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide may vary depending on the type of cancer and the stage of the disease.
Zukünftige Richtungen
There are several potential future directions for the development of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide. One direction is to optimize the dosing and administration of the drug to maximize its efficacy and minimize its side effects. Another direction is to identify biomarkers that can predict which patients are most likely to respond to treatment with 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide. Finally, the combination of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide with other anticancer agents, such as immune checkpoint inhibitors, may further enhance its efficacy in the treatment of cancer.
Conclusion
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is a promising small molecule inhibitor that targets Aurora A kinase, a protein that is overexpressed in many types of cancer. 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has shown efficacy in preclinical models of cancer and is currently being evaluated in clinical trials. Further research is needed to optimize the dosing and administration of the drug and to identify biomarkers that can predict response to treatment. The combination of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide with other anticancer agents may further enhance its efficacy in the treatment of cancer.
Synthesemethoden
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The synthesis of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been described in detail in several publications, and the procedure has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been extensively studied in preclinical models of cancer, and has shown efficacy in inhibiting tumor growth in several types of cancer, including breast cancer, lung cancer, and colon cancer. 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has also been shown to be effective in combination with other anticancer agents, such as taxanes and gemcitabine.
Eigenschaften
Molekularformel |
C22H21ClN2O2 |
|---|---|
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
5-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H21ClN2O2/c23-21-6-2-3-18-19(21)4-1-5-20(18)22(26)24-17-9-7-16(8-10-17)15-25-11-13-27-14-12-25/h1-10H,11-15H2,(H,24,26) |
InChI-Schlüssel |
WHWJKSANMYTIMO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Kanonische SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)
